molecular formula C23H26N6 B2542608 2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896599-05-6

2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2542608
CAS RN: 896599-05-6
M. Wt: 386.503
InChI Key: FQXHOPUDFRYQDK-UHFFFAOYSA-N
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Description

2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H26N6 and its molecular weight is 386.503. The purity is usually 95%.
BenchChem offers high-quality 2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Enterovirus Inhibitors: A series of pyrazolo[3,4-d]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for antiviral activity. These compounds have shown remarkable specificity and effectiveness against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations without apparent cytotoxic effects. The structural activity relationship (SAR) studies highlighted the importance of the phenyl group and hydrophobic diarylmethyl group at the piperazine moiety for antienteroviral activity (J. Chern et al., 2004).

Synthesis and Anticancer Activity

  • Antiviral and Cytotoxic Agents: Similar compounds have been synthesized and screened for in vitro antiviral and antitumor activities, showing activity against herpes simplex virus-1 (HSV-1) and moderate activity against human immunodeficiency virus-1 (HIV-1). Some derivatives also exhibited broad-spectrum antitumor activity, with moderate selectivity toward leukemia cell lines (H. El-Subbagh et al., 2000).

Synthetic Applications

  • Microwave-Assisted Synthesis: Efficient procedures for synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been reported, utilizing bis(benzofuran-enaminone) hybrid as a key intermediate. This represents an innovative approach in the synthesis of complex pyrazolopyrimidines, highlighting the versatility of such compounds in synthetic chemistry (Ahmed E. M. Mekky et al., 2021).

properties

IUPAC Name

4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-15-5-7-19(8-6-15)27-9-11-28(12-10-27)20-14-18(4)25-23-21-16(2)13-17(3)24-22(21)26-29(20)23/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXHOPUDFRYQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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